molecular formula C22H26N2O3S B14992722 N-butyl-4-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

N-butyl-4-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B14992722
M. Wt: 398.5 g/mol
InChI Key: SEDQOXYYHFPERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound belonging to the family of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-hydroxy-8-methylquinoline with an appropriate alkylating agent to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-BUTYL-N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BUTYL-N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-BUTYL-N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]BENZAMIDE: Similar structure but lacks the sulfonamide group.

    N-BUTYL-N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-2-METHYLBENZAMIDE: Similar structure with a different substitution pattern on the benzene ring.

Uniqueness

N-BUTYL-N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both the quinoline and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-butyl-4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C22H26N2O3S/c1-4-5-13-24(28(26,27)20-11-9-16(2)10-12-20)15-19-14-18-8-6-7-17(3)21(18)23-22(19)25/h6-12,14H,4-5,13,15H2,1-3H3,(H,23,25)

InChI Key

SEDQOXYYHFPERN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.